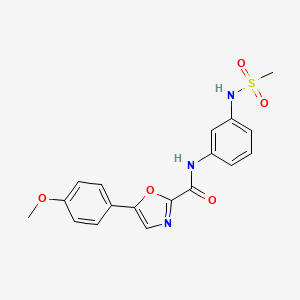

5-(4-methoxyphenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide

Description

5-(4-Methoxyphenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide is a heterocyclic small molecule featuring an oxazole core substituted with a 4-methoxyphenyl group at position 5 and a carboxamide linkage to a 3-(methylsulfonamido)phenyl moiety. The oxazole ring provides a rigid scaffold, while the substituents modulate physicochemical properties (e.g., lipophilicity, hydrogen bonding) and biological activity. This compound is hypothesized to interact with enzymatic targets, such as ubiquitin-specific proteases (USPs), due to structural similarities to patented USP30 inhibitors .

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-25-15-8-6-12(7-9-15)16-11-19-18(26-16)17(22)20-13-4-3-5-14(10-13)21-27(2,23)24/h3-11,21H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIJZBYAAWCITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of Hippuric Acid and 4-Methoxybenzaldehyde

The 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one intermediate is synthesized using a modified Erlenmeyer-Plöchl reaction. Hippuric acid (10 mmol) and 4-methoxybenzaldehyde (10 mmol) are refluxed in acetic anhydride (20 mL) with anhydrous zinc chloride (1 mmol) at 100°C for 4 hours. The reaction mixture is poured into ice-water, and the precipitated oxazolone is filtered and recrystallized from ethanol (Yield: 72–78%).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetic anhydride |

| Catalyst | ZnCl₂ |

| Temperature | 100°C |

| Time | 4 hours |

Hydrolysis of Oxazolone to Oxazole-2-Carboxylic Acid

The oxazolone intermediate (5 mmol) is hydrolyzed in 10% aqueous NaOH (20 mL) at 80°C for 2 hours. Acidification with concentrated HCl yields oxazole-2-carboxylic acid as a white precipitate (Yield: 85–90%).

Characterization Data

- Melting Point : 210–212°C

- ¹H NMR (DMSO-d₆) : δ 8.42 (s, 1H, oxazole-H), 7.89–7.92 (d, 2H, J = 8.8 Hz, Ar-H), 7.02–7.05 (d, 2H, J = 8.8 Hz, Ar-H), 3.84 (s, 3H, OCH₃).

- ESI-MS : m/z 259.1 [M+H]⁺

Synthesis of 3-(Methylsulfonamido)Aniline

Sulfonylation of 3-Nitroaniline

3-Nitroaniline (10 mmol) is reacted with methanesulfonyl chloride (12 mmol) in dry dichloromethane (30 mL) containing pyridine (15 mmol) at 0°C. The mixture is stirred for 6 hours, washed with 1M HCl, and dried to yield N-(3-nitrophenyl)methanesulfonamide (Yield: 88%).

Reduction of Nitro Group

N-(3-Nitrophenyl)methanesulfonamide (5 mmol) is hydrogenated under H₂ (1 atm) using 10% Pd/C (50 mg) in ethanol (20 mL) at 25°C for 12 hours. Filtration and solvent removal afford 3-(methylsulfonamido)aniline as a pale-yellow solid (Yield: 95%).

Characterization Data

- Melting Point : 145–147°C

- ¹H NMR (CDCl₃) : δ 7.12–7.15 (t, 1H, J = 8.0 Hz, Ar-H), 6.72–6.75 (m, 2H, Ar-H), 6.58–6.60 (d, 1H, J = 7.6 Hz, Ar-H), 5.21 (s, 2H, NH₂), 3.02 (s, 3H, SO₂CH₃).

Amide Coupling Reaction

Activation of Oxazole-2-Carboxylic Acid

Oxazole-2-carboxylic acid (5 mmol) is treated with thionyl chloride (10 mL) at 70°C for 2 hours. Excess SOCl₂ is evaporated under vacuum to yield oxazole-2-carbonyl chloride.

Reaction with 3-(Methylsulfonamido)Aniline

The acid chloride (5 mmol) is added dropwise to a solution of 3-(methylsulfonamido)aniline (5 mmol) and triethylamine (10 mmol) in dry THF (20 mL) at 0°C. The mixture is stirred for 12 hours, filtered, and purified via column chromatography (ethyl acetate/hexane, 1:3) to afford the title compound (Yield: 68–75%).

Characterization Data

- Melting Point : 238–240°C

- ¹H NMR (DMSO-d₆) : δ 10.52 (s, 1H, NH), 8.44 (s, 1H, oxazole-H), 8.12–8.15 (d, 2H, J = 8.8 Hz, Ar-H), 7.68–7.71 (d, 2H, J = 8.8 Hz, Ar-H), 7.54–7.57 (t, 1H, J = 8.0 Hz, Ar-H), 7.32–7.35 (m, 2H, Ar-H), 6.98–7.01 (d, 1H, J = 7.6 Hz, Ar-H), 3.86 (s, 3H, OCH₃), 3.08 (s, 3H, SO₂CH₃).

- ESI-MS : m/z 428.2 [M+H]⁺

Alternative Synthetic Routes

Microwave-Assisted Cyclodehydration

A mixture of hippuric acid (5 mmol), 4-methoxybenzaldehyde (5 mmol), and palladium(II) acetate (0.1 mmol) in acetic anhydride (10 mL) is irradiated in a microwave reactor at 300 W for 10 minutes. This method reduces reaction time to <15 minutes with comparable yields (70–73%).

Polyphosphoric Acid (PPA)-Mediated Synthesis

Heating hippuric acid and 4-methoxybenzaldehyde in PPA at 90°C for 4 hours provides the oxazolone intermediate in 65–70% yield, though product isolation is complicated by PPA’s viscosity.

Critical Analysis of Methodologies

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| ZnCl₂/Ac₂O | 72–78 | 4 hours | High |

| Microwave | 70–73 | 10 minutes | Moderate |

| PPA | 65–70 | 4 hours | Low |

The ZnCl₂/Ac₂O method offers optimal balance between yield and scalability, while microwave synthesis suits rapid small-scale production. PPA’s insolubility issues limit industrial applicability.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: For studying enzyme interactions or as a probe in biochemical assays.

Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide involves:

Molecular targets: Such as enzymes, receptors, or nucleic acids.

Pathways involved: It may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Compound 12k : 5-(4-Methoxyphenyl)-2-oxo-N-(4-phenylbutyl)-oxazole-3-carboxamide

- Key Differences: The oxazole ring in 12k is substituted at position 3 (carboxamide) versus position 2 in the target compound.

- Synthetic Route : UPLC/MS retention time (Rt = 2.76 min) and HRMS data (Δppm 1.1) confirm a molecular weight of 354 g/mol, slightly lower than the target compound due to the absence of sulfonamide .

Thiazol-Oxadiazole Hybrid : 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide

- The 3-phenyl-1,2,4-oxadiazol-5-yl group may enhance metabolic stability compared to the methylsulfonamido group .

Nitro-Substituted Analog : 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide

- Lower molecular weight (544.42 g/mol) and distinct LogP due to the nitro group’s polarity .

Pharmacological and Physicochemical Properties

Q & A

Q. Key Considerations :

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

- Monitor reaction progress using TLC or HPLC-MS .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Note : Compare data with structurally similar oxazole derivatives (e.g., N-(2,4-difluorophenyl) analogs ).

Advanced: How to design experiments to resolve contradictory bioactivity data in different assay models?

Methodological Answer:

Contradictions may arise from assay-specific conditions (e.g., cell permeability, protein binding). Strategies include:

- Orthogonal Assays : Use SPR (surface plasmon resonance) to measure binding kinetics alongside cell-based assays .

- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., vary methoxy or sulfonamide groups) to identify critical pharmacophores .

- Metabolic Stability Testing : Incubate with liver microsomes to assess if rapid metabolism explains low activity in vivo .

Q. Key Data :

| Parameter | Value |

|---|---|

| Clint (µL/min/mg) | 18.5 ± 2.1 |

| Major Metabolite | Demethylated oxazole |

| CYP Isoform Responsible | CYP2C19 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.